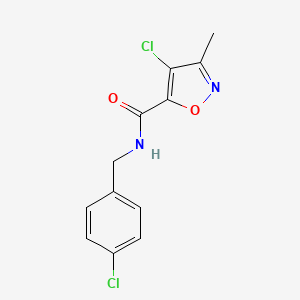
4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide
Übersicht
Beschreibung
4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as CAY10505 and is used in scientific research for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been widely used in scientific research for its various applications. One of the primary applications of this compound is its use as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and addiction. By modulating the activity of this receptor, this compound has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide involves its interaction with the mGluR5 receptor. This compound acts as a positive allosteric modulator, which means that it enhances the activity of the receptor in response to the binding of glutamate. By enhancing the activity of the mGluR5 receptor, this compound can modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. One of the primary effects of this compound is its ability to enhance the activity of the mGluR5 receptor. This enhancement leads to increased synaptic plasticity, which is essential for learning and memory. Additionally, this compound has been shown to have potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in lab experiments is its ability to modulate the activity of the mGluR5 receptor. This receptor is involved in various physiological processes, making it an attractive target for drug development. Additionally, this compound has been shown to have potential therapeutic effects in various neurological and psychiatric disorders, making it an important tool for drug discovery.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-(4-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective positive allosteric modulators of the mGluR5 receptor. Additionally, this compound may have potential therapeutic effects in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Finally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce its potential toxicity.
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-10(14)11(18-16-7)12(17)15-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEPAZBWUYXGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
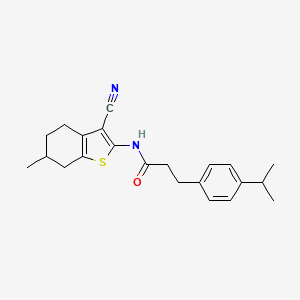
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)
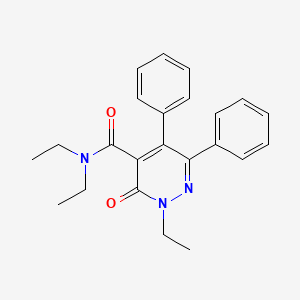
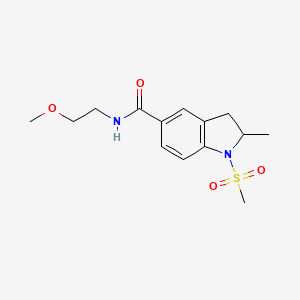
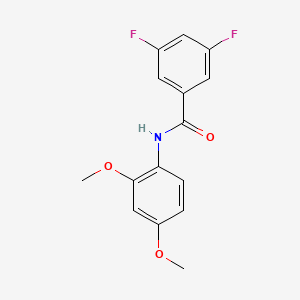
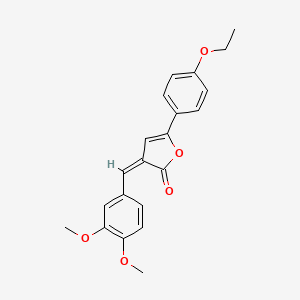
![2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4741274.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzamide](/img/structure/B4741276.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)
![ethyl 3-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4741300.png)
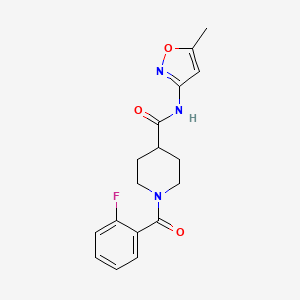
![3-ethyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4741315.png)